molecular formula C8H19Br3N2O2 B12357427 Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%

Katalognummer: B12357427
Molekulargewicht: 414.96 g/mol
InChI-Schlüssel: ZCEJJOHOOPDXSZ-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, with a purity of 97%, is a chemical compound known for its unique properties and applications in various fields of research and industry. It is a light yellow to brown powder or crystal with the molecular formula C8H18N2O2·HBr3 and a molecular weight of 414.96 . This compound is often used as an intermediate in the synthesis of other chemicals and as a reagent in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate typically involves the reaction of N,N-dimethylacetamide with bromine in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other suitable methods to achieve the required purity of 97% .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products

The major products formed from reactions involving Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield brominated acetamides, while substitution reactions can produce a variety of substituted acetamides .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate involves its interaction with molecular targets and pathways in chemical reactions. The compound’s bromine atoms play a crucial role in its reactivity, allowing it to participate in various oxidation, reduction, and substitution reactions. The exact molecular targets and pathways depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate include:

Uniqueness

What sets Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate apart from similar compounds is its unique combination of bromine atoms and N,N-dimethylacetamide moiety. This combination provides the compound with distinct reactivity and applications in various fields of research and industry .

Eigenschaften

Molekularformel

C8H19Br3N2O2

Molekulargewicht

414.96 g/mol

InChI

InChI=1S/2C4H9NO.Br3/c2*1-4(6)5(2)3;1-3-2/h2*1-3H3;/q;;-1/p+1

InChI-Schlüssel

ZCEJJOHOOPDXSZ-UHFFFAOYSA-O

Kanonische SMILES

CC(=O)[NH+](C)C.CC(=O)N(C)C.Br[Br-]Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.